3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide

Catalog No.
S12385210
CAS No.
M.F
C20H16Br2N4O4
M. Wt
536.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)...

Product Name

3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide

IUPAC Name

3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide

Molecular Formula

C20H16Br2N4O4

Molecular Weight

536.2 g/mol

InChI

InChI=1S/C20H16Br2N4O4/c1-11-6-14(12(2)25(11)15-4-3-5-16(9-15)26(29)30)10-23-24-20(28)13-7-17(21)19(27)18(22)8-13/h3-10,27H,1-2H3,(H,24,28)/b23-10-

InChI Key

DUGCMEGLYHBMAR-RMORIDSASA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)C=NNC(=O)C3=CC(=C(C(=C3)Br)O)Br

Isomeric SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C)/C=N\NC(=O)C3=CC(=C(C(=C3)Br)O)Br

The compound 3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide is a complex organic molecule characterized by its unique structure, which includes multiple functional groups. It features a dibromo-substituted benzamide backbone with a hydroxy group at the para position and a pyrrole derivative linked through a methylideneamino group. This compound is notable for its potential applications in pharmaceuticals and biological research due to the presence of bromine atoms, which can enhance biological activity and interaction with various biological targets.

Typical of amides and aromatic compounds:

  • Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Oxidation: The compound may be oxidized to form corresponding oxidized derivatives, which could alter its biological activity.

The biological activity of this compound is primarily attributed to its structural features. Compounds with similar structures have been investigated for their potential as:

  • Anticancer agents: Due to their ability to interact with DNA and inhibit cell proliferation.
  • Antimicrobial agents: Some derivatives exhibit significant activity against various bacterial strains.
  • Anti-inflammatory properties: Compounds containing hydroxyl and amino groups are often evaluated for their anti-inflammatory effects.

Research indicates that modifications in the structure can significantly influence the potency and selectivity of these compounds against specific biological targets.

The synthesis of 3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide typically involves several steps:

  • Bromination: Starting from 4-hydroxybenzamide, bromination at the 3 and 5 positions can be achieved using bromine or a brominating agent in an appropriate solvent.
  • Formation of Pyrrole Derivative: The synthesis of the pyrrole moiety involves cyclization reactions using precursors such as 2,5-dimethylpyrrole.
  • Coupling Reaction: The final coupling reaction between the dibromobenzamide and the pyrrole derivative is conducted under conditions that favor the formation of the methylideneamino linkage, often utilizing coupling reagents like EDC or DCC.

The applications of 3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide span various fields:

  • Pharmaceutical Development: This compound serves as a lead structure for developing new drugs targeting cancer or infectious diseases.
  • Biological Research: It is used in studies investigating enzyme inhibition and receptor binding assays.
  • Material Science: The compound may find applications in creating functional materials due to its unique electronic properties.

Interaction studies of this compound focus on its binding affinity to various biological macromolecules:

  • Protein Binding: Investigations into how well this compound binds to target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: The effectiveness of this compound as an inhibitor against specific enzymes involved in disease pathways is a critical area of research.
  • Cellular Uptake Studies: Understanding how this compound enters cells can help optimize its design for better therapeutic efficacy.

Several compounds share structural similarities with 3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide. Notable examples include:

Compound NameStructure FeaturesBiological Activity
4-bromo-N-(pyridin-2-yl)benzamideBromine substitution on benzamideAnticancer
3-bromo-N-(pyrimidin-4-yl)benzamideBromine and nitrogen heterocycleAntimicrobial
N-(2-hydroxyphenyl)benzamideHydroxy group on phenylAnti-inflammatory

Uniqueness

The uniqueness of 3,5-dibromo-N-[(Z)-[2,5-dimethyl-1-(3-nitrophenyl)pyrrol-3-yl]methylideneamino]-4-hydroxybenzamide lies in its specific combination of bromination patterns and the presence of both hydroxy and nitro groups along with a pyrrole moiety. This combination potentially enhances its biological activity compared to similar compounds that lack these features.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

535.95178 g/mol

Monoisotopic Mass

533.95383 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-09-2024

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